STY-BODIPY chemical structure and IUPAC name
STY-BODIPY chemical structure and IUPAC name
An In-depth Technical Guide to STY-BODIPY: Structure, Properties, and Applications
Introduction
STY-BODIPY, a styrene-conjugated boron-dipyrromethene (BODIPY) dye, is a specialized fluorogenic probe designed for the quantitative assessment of radical-trapping antioxidant (RTA) activity.[1][2][3] Its utility lies in a spectrophotometric approach to monitor the progress of inhibited autoxidations, offering a more accurate and mechanistically relevant alternative to simpler antioxidant assays.[4] This guide provides a comprehensive overview of STY-BODIPY, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and application, and visual representations of key processes.
Chemical Structure and IUPAC Name
The unique chemical architecture of STY-BODIPY, featuring a styrene (B11656) moiety conjugated to the BODIPY core, is central to its function as a probe for radical reactions.
Chemical Structure:
IUPAC Name: (E)-5,5-difluoro-1,3-dimethyl-7-styryl-5H-4λ⁴,5λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][4]diazaborinine.[3]
An alternative formal name is (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-κN]difluoro-boron.[1]
Physicochemical and Photophysical Properties
The key properties of STY-BODIPY are summarized in the tables below, providing essential data for its use in experimental settings.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Synonyms | Styrene-BODIPY, Styrene-conjugated BODIPY | [1][3] |
| CAS Number | 2383063-37-2 | [1][3] |
| Molecular Formula | C₁₉H₁₇BF₂N₂ | [1][3] |
| Molecular Weight | 322.17 g/mol | [3] |
| Appearance | Solution in benzene (B151609) or methyl acetate (B1210297) | [1][3] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in benzene and methyl acetate (>1 mg/ml) | [1][3] |
Table 2: Photophysical Properties
| Property | Value | Conditions | Reference(s) |
| Absorbance Maxima (λmax) | 562 nm, 313 nm, 240 nm | In methyl acetate | [1] |
| 571 nm | Used for monitoring RTA assays | [3][5] | |
| Molar Extinction Coefficient (ε) | 97,235 M⁻¹cm⁻¹ | At 571 nm | [5] |
| Fluorescence Shift upon Oxidation | Shifts from ~565 nm (pseudo-red) to ~518 nm (green) | Upon reaction with peroxyl radicals | [6] |
| Excitation Wavelength (Oxidized form) | 488 nm | For STY-BODIPYox | [6] |
| Emission Wavelength (Oxidized form) | 518 nm | For STY-BODIPYox | [6] |
Experimental Protocols
Synthesis of STY-BODIPY
General Procedure:
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Condensation: 2,4-dimethylpyrrole (B27635) is reacted with cinnamaldehyde (B126680) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to facilitate the condensation to form the dipyrromethane intermediate. The reaction is typically stirred at room temperature for several hours.
-
Oxidation: An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the dipyrromethane to the corresponding dipyrromethene.
-
Boron Complexation: A base, typically triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is added to the mixture, followed by an excess of boron trifluoride diethyl etherate (BF₃·OEt₂). This step forms the stable BODIPY core.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield the desired STY-BODIPY dye.
Caption: General synthetic workflow for styryl-BODIPY dyes.
Radical-Trapping Antioxidant (RTA) Assay
STY-BODIPY is employed as a signal carrier in the co-autoxidation of a hydrocarbon substrate (e.g., styrene or cumene) to determine the efficacy of radical-trapping antioxidants.[4][5] The assay monitors the loss of STY-BODIPY's absorbance at approximately 571 nm as it is consumed by peroxyl radicals.
Materials:
-
STY-BODIPY stock solution (in a suitable solvent like chlorobenzene).
-
Hydrocarbon substrate (e.g., styrene).
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or di-tert-butylperoxide).
-
Antioxidant compound to be tested.
-
Solvent (e.g., chlorobenzene).
-
UV-Vis spectrophotometer.
Protocol:
-
Prepare Reaction Mixture: In a cuvette, prepare a solution containing the hydrocarbon substrate (e.g., 3.5 M styrene), STY-BODIPY (e.g., 10 µM), and the antioxidant at the desired concentration in the chosen solvent.
-
Initiate Reaction: Add the radical initiator to the mixture. The reaction is often carried out at an elevated temperature (e.g., 37°C or 70°C) to ensure a constant rate of radical generation.
-
Monitor Absorbance: Immediately place the cuvette in a temperature-controlled spectrophotometer and monitor the decrease in absorbance at 571 nm over time.
-
Data Analysis: The rate of STY-BODIPY consumption is proportional to the rate of autoxidation. In the presence of an effective RTA, an inhibition period (τinh) will be observed where the absorbance remains stable. The length of this period and the rate of consumption after the period can be used to calculate the antioxidant's stoichiometric factor (n) and the inhibition rate constant (kinh).
Caption: Experimental workflow for the RTA assay.
Mechanism of Action in RTA Assay
The core of the assay is the reaction between STY-BODIPY and peroxyl radicals (ROO•), which are the chain-carrying species in hydrocarbon autoxidation. The styrene moiety of STY-BODIPY is susceptible to attack by these radicals, leading to the loss of conjugation and, consequently, the disappearance of its characteristic visible absorbance.
Caption: Competitive reaction pathways in the RTA assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. iris.unito.it [iris.unito.it]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
